![molecular formula C22H22FN5O3 B2761238 3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-59-1](/img/structure/B2761238.png)

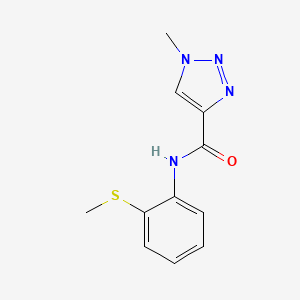

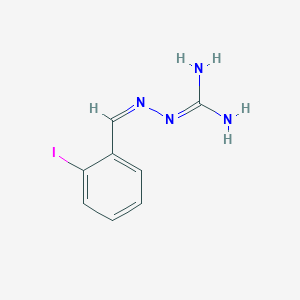

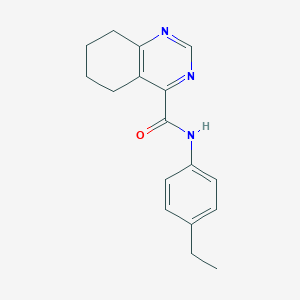

3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

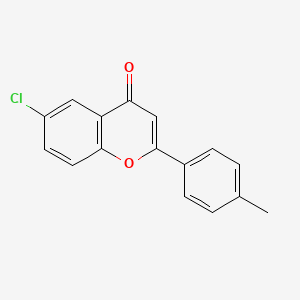

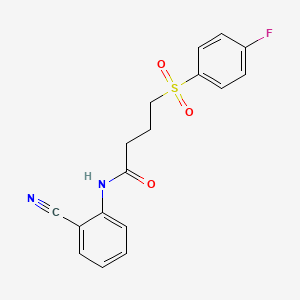

The compound is a derivative of the triazoloquinazoline class . Triazoloquinazolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . These compounds are often synthesized for their potential biological activities .

Synthesis Analysis

Triazoloquinazolines can be synthesized through a multi-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of these compounds is typically determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve engaging multiple reactive centers in a one-pot process .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures. Typically, these properties are determined through a combination of experimental techniques and computational methods .Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that derivatives of triazoloquinazoline, similar in structural complexity to the compound , exhibit anticancer activity. The synthesis of new series of triazoloquinazoline derivatives aimed at meeting structural requirements essential for anticancer properties has been explored. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, showing significant to moderate cytotoxic effects, which underscores their potential as candidates for anticancer drug development (B. N. Reddy et al., 2015).

Antibacterial Activity

Studies on fluorine-containing quinoline-4-carboxylic acids and their derivatives, which share a similar interest in the presence of fluorine as in the query compound, have demonstrated antibacterial activities. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, indicating the potential of such structures in developing new antibacterial agents (B. S. Holla et al., 2005).

Binding Activity and Selectivity

Investigations into the binding activity and selectivity of triazoloquinazolin-5(6H)-ones related to benzodiazepine receptors reveal that structural modifications can significantly impact their interaction with biological targets. This research provides insight into the design of compounds with potential therapeutic applications, especially in neurological and psychiatric disorders (J. Francis et al., 1991).

Synthetic Routes and Chemical Reactions

The study of reactions and synthetic routes involving compounds like anthranilamide with isocyanates, leading to various heterocyclic compounds, is crucial for understanding the chemical behavior and potential applications of complex organic molecules. This research contributes to the development of new synthetic methodologies and the discovery of novel compounds with diverse biological activities (J. Chern et al., 1988).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-fluorophenyl)-5-oxo-N-(3-propan-2-yloxypropyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3/c1-13(2)31-10-4-9-24-21(29)15-7-8-17-18(12-15)28-20(25-22(17)30)19(26-27-28)14-5-3-6-16(23)11-14/h3,5-8,11-13,27H,4,9-10H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHUVFDMVWRTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)

![Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B2761157.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)

![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761165.png)

![(2-chloro-6-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2761174.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2761175.png)